molecular formula C15H18N2O4S2 B2658239 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide CAS No. 899967-27-2

3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2658239
CAS No.: 899967-27-2
M. Wt: 354.44
InChI Key: OANYMOPJBYENNJ-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H18N2O4S2 and its molecular weight is 354.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by (Priya et al., 2006) synthesized a new class of benzamide derivatives with different bioactive moieties, including compounds similar to 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide. These compounds were evaluated for their antimicrobial efficacy in vitro. Some derivatives showed significant antibacterial and antifungal activities.

Pharmaceutical Applications

In the field of pharmacology, benzamide derivatives like the one have been used as carbonic anhydrase and acetylcholinesterase inhibitors. A study by (Tuğrak et al., 2020) focused on the design of such compounds due to their broad range of bioactivities. These compounds showed significant inhibitory potential against enzymes at nanomolar levels.

Electrochemical Applications

Benzamide derivatives have also been utilized in electrochemical applications. For instance, (Saleh & Gaber, 2001) used a benzamide derivative as an electroactive material for a PVC-based Zn2+-selective electrode, indicating its potential in ion-selective electrode development.

Fluorescence Enhancement Studies

The compound's utility in fluorescence enhancement was explored by (Faridbod et al., 2009). They investigated the enhancement of erbium (Er) intrinsic fluorescence intensity by a similar benzamide derivative, highlighting its potential use in developing sensitive fluorimetric probes.

Corrosion Inhibition

Benzamide derivatives have been studied for their corrosion inhibition properties. (Mishra et al., 2018) investigated the effect of substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel acidic corrosion, showing that these compounds can act as effective corrosion inhibitors.

Properties

IUPAC Name

3-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S2/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2-6,8,10,17H,7,9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYMOPJBYENNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.